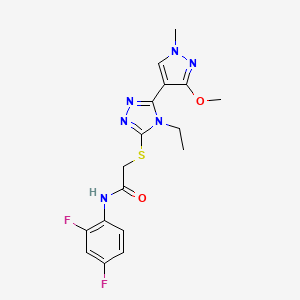
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18F2N6O2S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that exhibits promising biological activities, particularly in the realms of antifungal and antibacterial properties. This article synthesizes various research findings on its biological activity, including structure-activity relationships (SAR), case studies, and comparative analyses with other compounds.
Chemical Structure
The compound can be broken down into two significant pharmacophoric components:
- Triazole moiety : Known for its broad-spectrum antifungal activity.
- Pyrazole derivative : Associated with various biological activities including anti-inflammatory and analgesic effects.
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles, including those containing pyrazole structures, demonstrate significant antifungal properties. The mechanism primarily involves the inhibition of cytochrome P450 enzymes (specifically CYP51), which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Fungi | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Candida albicans | 0.5 | CYP51 inhibition |
| Compound B | Aspergillus fumigatus | 0.8 | Ergosterol biosynthesis blockade |
| N-(2,4-difluorophenyl)-2... | Various species | TBD | TBD |
Antibacterial Activity
In addition to antifungal properties, triazole derivatives have shown antibacterial effects against a spectrum of Gram-positive and Gram-negative bacteria. The exact mechanism may vary but often involves disrupting bacterial cell wall synthesis or function .
Case Study: Efficacy Against Helicobacter pylori
A notable study highlighted the effectiveness of triazole derivatives in eradicating Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. The compound demonstrated significant activity against H. pylori strains resistant to standard treatments .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole and pyrazole rings can significantly influence biological activity. For instance:
- Substituents on the phenyl ring : The presence of fluorine atoms enhances lipophilicity and biological activity.
- Alkyl chain variations : Altering the ethyl group can lead to changes in potency against specific pathogens.
Comparative Analyses
When compared to other known antifungal agents like fluconazole and itraconazole, N-(2,4-difluorophenyl)-2... has shown comparable or superior activity against certain resistant strains. This positions it as a potential candidate for further development in antifungal therapies.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N6O2S/c1-4-25-15(11-8-24(2)23-16(11)27-3)21-22-17(25)28-9-14(26)20-13-6-5-10(18)7-12(13)19/h5-8H,4,9H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUFNKDJLWQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














